molecular formula C9H8BrNO4 B3156179 Methyl 4-bromo-3-methyl-2-nitrobenzoate CAS No. 821773-44-8

Methyl 4-bromo-3-methyl-2-nitrobenzoate

Cat. No.: B3156179
CAS No.: 821773-44-8
M. Wt: 274.07 g/mol
InChI Key: VXXXNVOYCIFVSJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and nitro groups

Scientific Research Applications

Methyl 4-bromo-3-methyl-2-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its structural features.

    Material Science: Used in the synthesis of novel materials with specific properties.

Safety and Hazards

“Methyl 4-bromo-3-methyl-2-nitrobenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment .

Mechanism of Action

Mode of Action

It’s known that nitrobenzoates can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Nitrobenzoates are often involved in multistep synthesis processes, including nitration, conversion from the nitro group to an amine, and bromination .

Pharmacokinetics

It’s known that the compound is soluble in toluene , which could potentially influence its bioavailability.

Result of Action

The compound’s reactions at the benzylic position could potentially lead to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-bromo-3-methyl-2-nitrobenzoate. For instance, the compound’s solubility in toluene suggests that its action could be influenced by the presence of organic solvents. Additionally, its stability may be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-methyl-2-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-methyl-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

    Reduction: Methyl 4-bromo-3-methyl-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Methyl 4-bromo-3-carboxy-2-nitrobenzoate.

Comparison with Similar Compounds

Methyl 4-bromo-3-methyl-2-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 4-bromo-3-nitrobenzoate: Lacks the methyl group, which can affect its reactivity and applications.

    Methyl 4-bromo-2-nitrobenzoate: Different positioning of the nitro group can lead to different chemical properties and reactivity.

    Methyl 3-methyl-2-nitrobenzoate: Lacks the bromine atom, which can significantly alter its chemical behavior.

These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 4-bromo-3-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-7(10)4-3-6(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXXNVOYCIFVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60839156
Record name Methyl 4-bromo-3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60839156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821773-44-8
Record name Methyl 4-bromo-3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60839156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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